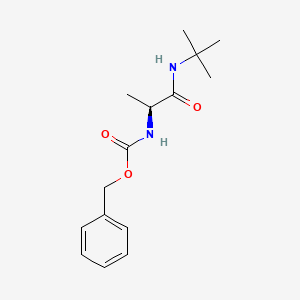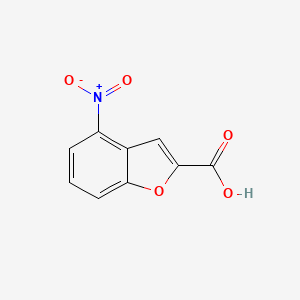
4-Nitrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. . The presence of a nitro group and a carboxylic acid group in the benzofuran ring structure makes this compound a compound of interest for researchers.
Preparation Methods
The synthesis of 4-nitrobenzofuran-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde.
Hydrolysis: The ester group in ethyl 5-nitrobenzofuran-2-carboxylate is hydrolyzed to yield this compound.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium carbonate, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted benzofurans, and esters.
Scientific Research Applications
4-Nitrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Its derivatives have shown potential as antibacterial, antiviral, and anticancer agents.
Mechanism of Action
The biological activity of 4-nitrobenzofuran-2-carboxylic acid and its derivatives is attributed to their ability to interact with various molecular targets and pathways. For example, some derivatives inhibit the activity of enzymes involved in viral replication, while others induce apoptosis in cancer cells by targeting specific signaling pathways . The exact mechanism of action depends on the specific derivative and its target.
Comparison with Similar Compounds
4-Nitrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:
5-Nitrobenzofuran-2-carboxylic acid: Similar in structure but with the nitro group at a different position, leading to different reactivity and biological activity.
Benzofuran-2-carboxylic acid: Lacks the nitro group, resulting in different chemical properties and applications.
Benzothiophene derivatives: Contain a sulfur atom instead of oxygen in the ring, leading to different biological activities and applications.
The uniqueness of this compound lies in the combination of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-nitro-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-9(12)8-4-5-6(10(13)14)2-1-3-7(5)15-8/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGSYGMNOYWEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
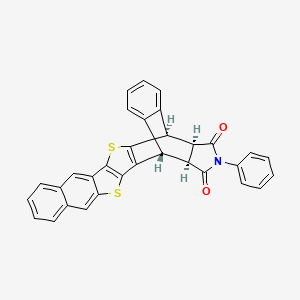
![NeuAc(a2-6)Gal(b1-4)GlcNAc(b1-2)Man(a1-3)[NeuAc(a2-6)Gal(b1-4)GlcNAc(b1-2)Man(a1-6)]Man(b1-4)GlcNAc(b1-4)GlcNAc](/img/structure/B8127304.png)
![(1S,18R,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B8127311.png)
![6-Bromo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B8127319.png)
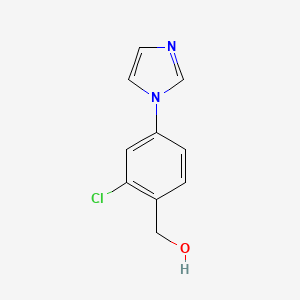
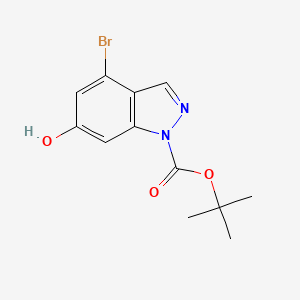
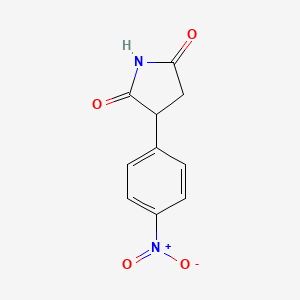

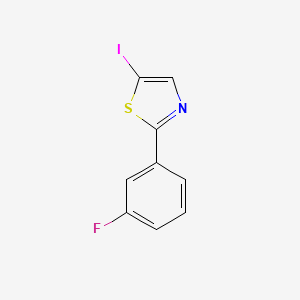
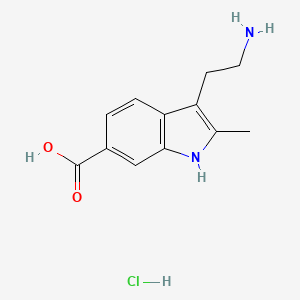
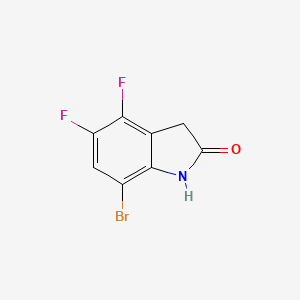
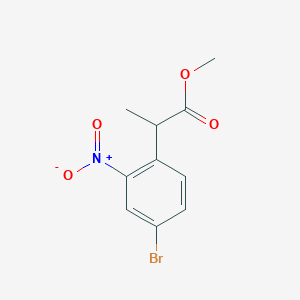
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8127412.png)
